molecular formula C11H11NOS B1177612 alpha-amanitinylazobenzoylglycylglycine CAS No. 143873-65-8

alpha-amanitinylazobenzoylglycylglycine

Cat. No.: B1177612
CAS No.: 143873-65-8
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-amanitinylazobenzoylglycylglycine is a synthetic glycine-derived compound incorporating an alpha-amanitin moiety (a cyclic octapeptide toxin from Amanita mushrooms) and an azobenzoyl group. This structure combines photoresponsive properties (via the azobenzoyl group) with biological activity (via alpha-amanitin, a potent RNA polymerase II inhibitor). Its applications span photopharmacology, targeted drug delivery, and biochemical research. The glycylglycine backbone enhances solubility and stability, making it suitable for in vitro and in vivo studies .

Properties

CAS No.

143873-65-8

Molecular Formula

C11H11NOS

Synonyms

alpha-amanitinylazobenzoylglycylglycine

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

Table 1: Key Structural and Functional Differences
Compound Core Structure Functional Groups Primary Applications
Alpha-amanitinylazobenzoylglycylglycine Glycylglycine + alpha-amanitin + azobenzoyl Photoresponsive azobenzoyl; cytotoxic alpha-amanitin Photopharmacology, toxin delivery
Phenylpropionylglycine Glycine + phenylpropionyl Phenylpropionyl group Metabolite studies, biomarker
2-Aminobenzamides Benzamide + amino group Amino group for hydrogen bonding Enzyme inhibition, drug design
Glycylglycine Dipeptide (Gly-Gly) Amino and carboxyl termini Buffer agent, peptide synthesis
  • This compound vs. Glycylglycine : The addition of alpha-amanitin and azobenzoyl groups introduces photoresponsive and cytotoxic functionalities absent in glycylglycine. This modification increases molecular weight (~800 Da vs. 132 Da) and reduces aqueous solubility but enables light-controlled toxicity .
  • Comparison with Phenylpropionylglycine : Unlike phenylpropionylglycine (a human metabolite linked to fatty acid oxidation), this compound is synthetic and designed for controlled bioactivity. Its azobenzoyl group allows reversible cis-trans isomerization under UV/visible light, a feature absent in phenylpropionylglycine .

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